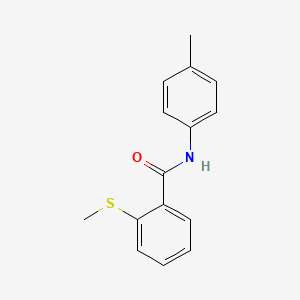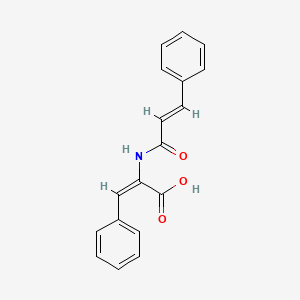![molecular formula C11H12N2O3S B4935021 S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate, also known as Elesclomol, is a small molecule that has shown potential in cancer treatment. It has been found to induce apoptosis in cancer cells and has been studied extensively for its mechanism of action and physiological effects. In
Mecanismo De Acción
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate induces apoptosis in cancer cells by increasing the production of ROS. ROS cause damage to cellular components, leading to cell death. This compound has been found to selectively induce ROS production in cancer cells by inhibiting the activity of the mitochondrial electron transport chain complex III. This leads to an increase in ROS production, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to selectively induce ROS production in cancer cells, leading to apoptosis. It has also been found to increase the expression of genes involved in oxidative stress response, DNA damage repair, and apoptosis. This compound has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has several advantages for lab experiments. It has been found to selectively induce ROS production in cancer cells, making it a potential candidate for cancer therapy. It has also been found to have minimal toxicity in normal cells, making it a safe candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. It also has a short half-life, making it difficult to maintain therapeutic levels in vivo.
Direcciones Futuras
There are several future directions for the study of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate. One direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to develop more effective delivery methods to improve the solubility and half-life of the compound in vivo. Additionally, further studies are needed to evaluate the efficacy of this compound in combination with other cancer therapies. Finally, more studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate involves the reaction of 4-acetylphenyl isothiocyanate with 2-aminoacetaldehyde diethyl acetal. The reaction yields this compound as a yellow solid with a melting point of 174-176°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its potential in cancer treatment. It has been found to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). ROS are known to cause damage to cellular components, leading to cell death. This compound has been found to selectively induce ROS production in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
S-[2-(4-acetylanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7(14)8-2-4-9(5-3-8)13-10(15)6-17-11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDGZRSPXUHWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)

![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)


